
2-(2-Aminoacetamido)-N-(2-(2-fluorobenzoyl)-4-nitrophenyl)-N-methylacetamide Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Aminoacetamido)-N-(2-(2-fluorobenzoyl)-4-nitrophenyl)-N-methylacetamide Hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes amino, acetamido, fluorobenzoyl, and nitrophenyl groups. Its hydrochloride form enhances its solubility in water, making it suitable for various experimental and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoacetamido)-N-(2-(2-fluorobenzoyl)-4-nitrophenyl)-N-methylacetamide Hydrochloride typically involves multiple steps, including the formation of intermediate compounds. The process begins with the acylation of 2-fluorobenzoic acid to introduce the fluorobenzoyl group. This is followed by nitration to add the nitro group at the para position. The resulting compound undergoes amination to introduce the amino group, and subsequent acetamidation forms the acetamido group. Finally, methylation and hydrochloride salt formation complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts and solvents to facilitate the reactions. Purification steps such as recrystallization and chromatography are employed to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
2-(2-Aminoacetamido)-N-(2-(2-fluorobenzoyl)-4-nitrophenyl)-N-methylacetamide Hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino and acetamido groups can be oxidized to form corresponding oxides.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The fluorobenzoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Conversion of nitro group to amino group.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
2-(2-Aminoacetamido)-N-(2-(2-fluorobenzoyl)-4-nitrophenyl)-N-methylacetamide Hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(2-Aminoacetamido)-N-(2-(2-fluorobenzoyl)-4-nitrophenyl)-N-methylacetamide Hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of fluorobenzoyl and nitrophenyl groups enhances its binding affinity and specificity. The acetamido and amino groups contribute to its reactivity and interaction with biological molecules.
類似化合物との比較
Similar Compounds
- 2-Amino-2’-(2-fluorobenzoyl)-4’-nitroacetanilide
- 2-Amino-2’-(o-fluorobenzoyl)-4’-nitroacetanilide
Uniqueness
2-(2-Aminoacetamido)-N-(2-(2-fluorobenzoyl)-4-nitrophenyl)-N-methylacetamide Hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride form enhances solubility, making it more versatile for various applications compared to its analogs.
特性
分子式 |
C18H18ClFN4O5 |
|---|---|
分子量 |
424.8 g/mol |
IUPAC名 |
2-amino-N-[2-[2-(2-fluorobenzoyl)-N-methyl-4-nitroanilino]-2-oxoethyl]acetamide;hydrochloride |
InChI |
InChI=1S/C18H17FN4O5.ClH/c1-22(17(25)10-21-16(24)9-20)15-7-6-11(23(27)28)8-13(15)18(26)12-4-2-3-5-14(12)19;/h2-8H,9-10,20H2,1H3,(H,21,24);1H |
InChIキー |
DSCBKONKNKFYQE-UHFFFAOYSA-N |
正規SMILES |
CN(C1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C2=CC=CC=C2F)C(=O)CNC(=O)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 7-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13841834.png)
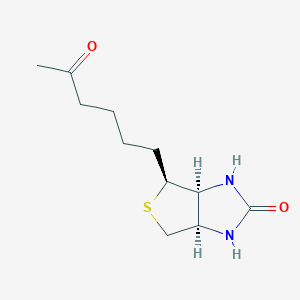

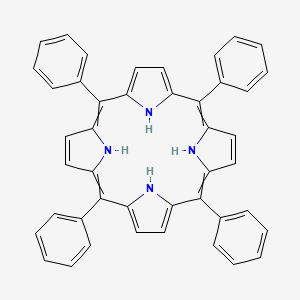
![(S)-4-(cyclopropylethynyl)-6-iodo-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13841849.png)
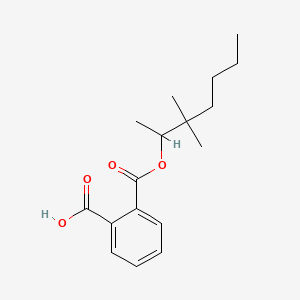
![1-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-fluoro(213C,1,3-15N2)pyrimidine-2,4-dione](/img/structure/B13841851.png)
![Methyl 2-chloro-4-[[3-(1,3-dioxolan-2-yl)phenyl]sulfamoyl]benzoate](/img/structure/B13841857.png)
![3-[2-[4-[Bis(2-hydroxyethyl)amino]phenyl]-1-[(3,4-dichlorophenyl)methyl]benzimidazol-5-yl]-3-[(3,4-dichlorophenyl)methylamino]propanamide](/img/structure/B13841862.png)
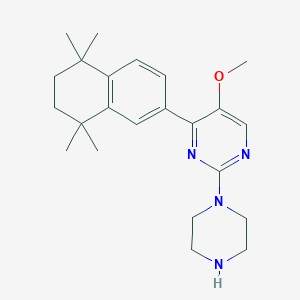
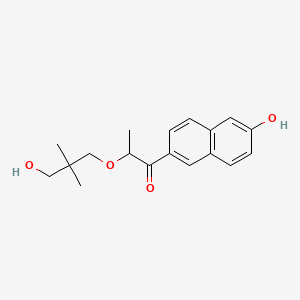
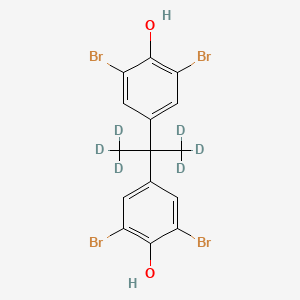
![2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide](/img/structure/B13841887.png)
